Home > Products > Screening Compounds P78646 > Oxidopamine-d4 (hydrobromide)
Oxidopamine-d4 (hydrobromide) -

Oxidopamine-d4 (hydrobromide)

Catalog Number: EVT-15278009
CAS Number:
Molecular Formula: C8H12BrNO3
Molecular Weight: 254.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxidopamine-d4 is classified as a synthetic organic compound and a neurotoxin. It is derived from dopamine and is structurally characterized as a benzenetriol with hydroxyl groups substituted on the phenyl ring. The molecular formula for oxidopamine-d4 (hydrobromide) is C8H8D4BrNOC_8H_8D_4BrNO, with a molecular weight of approximately 254.11 g/mol . This compound is available from various chemical suppliers for research purposes .

Synthesis Analysis

Methods of Synthesis

The synthesis of oxidopamine-d4 (hydrobromide) involves the deuteration of oxidopamine, which can be achieved through several methods:

  1. Fremy’s Salt Oxidation: This method involves the oxidation of 3-hydroxy-4-methoxyphenethylamine using Fremy’s salt to form the corresponding p-quinone, which is a critical intermediate in the synthesis .
  2. Deuteration Process: The deuteration step introduces deuterium atoms into the oxidopamine structure, enhancing its stability and allowing for isotopic labeling in studies.
  3. Purification Techniques: After synthesis, purification methods such as crystallization or chromatography are employed to isolate the final product with high purity levels.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of oxidopamine-d4 features a phenethylamine backbone with three hydroxyl groups positioned at the 2, 4, and 5 positions on the aromatic ring. This configuration contributes to its neurotoxic properties by facilitating uptake into catecholaminergic neurons.

Data

  • Molecular Formula: C8H8D4BrNOC_8H_8D_4BrNO
  • Molecular Weight: 254.11 g/mol
  • Appearance: Typically appears as a solid compound.
  • Melting Point: The melting point for oxidopamine is around 232 °C .
Chemical Reactions Analysis

Types of Reactions

Oxidopamine-d4 (hydrobromide) participates in several key chemical reactions:

  1. Oxidation: It can undergo autoxidation, generating reactive oxygen species such as superoxide and hydrogen peroxide .
  2. Reduction: Under specific conditions, it can be reduced to its corresponding amine form using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at hydroxyl groups, allowing for further derivatization.

Common Reagents and Conditions

  • Oxidation Reagents: Oxygen or metal catalysts are typically employed.
  • Reduction Agents: Sodium borohydride or lithium aluminum hydride are common choices.
  • Substitution Conditions: Basic conditions are often required for nucleophilic substitution reactions.
Mechanism of Action

Oxidopamine-d4 exerts its effects by selectively targeting dopaminergic and noradrenergic neurons. The mechanism involves:

  1. Uptake into Neurons: The compound is taken up by neurons via dopamine and noradrenaline receptors due to structural similarities.
  2. Formation of Toxic Products: Inside the neuron, oxidopamine-d4 is oxidized by monoamine oxidase, leading to the production of toxic hydrogen peroxide and catecholamine quinones that induce oxidative stress and neuronal damage .
  3. Induction of Parkinsonism: By damaging approximately 70% of dopaminergic neurons in the substantia nigra, it serves as an effective model for studying Parkinson's disease mechanisms and potential treatments .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Storage Conditions: Recommended storage at 2-8 °C to maintain stability .

Chemical Properties

  • Stability: Relatively unstable under certain conditions; prone to autoxidation.
  • Reactivity: Reacts with structures containing norepinephrine and dopamine but exhibits more pronounced interactions with norepinephrine .

Relevant analyses indicate that oxidopamine-d4 can generate reactive oxygen species that contribute to cellular toxicity, making it a critical tool in neurobiological studies.

Applications

Oxidopamine-d4 (hydrobromide) has diverse applications in scientific research:

  1. Neurobiology: Used extensively to create animal models for Parkinson's disease by inducing selective neuronal damage .
  2. Chemical Research: Serves as a model compound for studying oxidation-reduction reactions due to its unique properties.
  3. Pharmaceutical Development: Aids in the testing of new drugs aimed at treating neurodegenerative diseases by mimicking pathological conditions seen in human patients.
  4. Isotopic Labeling Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately than non-deuterated compounds would permit .
Introduction to Oxidopamine-d4 in Neurodegenerative Research

Historical Context and Evolution of Oxidopamine Analogues in Experimental Neurology

The development of oxidopamine analogues spans over six decades of neuroscience research, originating with the discovery of native 6-hydroxydopamine (oxidopamine) in 1959. This pioneering neurotoxin revolutionized experimental neurology by enabling selective ablation of catecholaminergic neurons via high-affinity uptake through dopamine (DAT) and norepinephrine (NET) transporters, followed by intracellular generation of reactive oxygen species and mitochondrial complex I/IV inhibition [1] [2]. The foundational Ungerstedt rat model (1968) established unilateral nigrostriatal lesions as the gold standard for Parkinsonian simulation, though early models faced challenges including high mortality rates and inconsistent lesion profiles [2] [4].

Table 1: Evolution of Neurotoxins in Parkinson's Disease Research

NeurotoxinIntroduction YearKey MechanismResearch Impact
6-OHDA (Oxidopamine)1959DAT/NET uptake, ROS generationFirst selective catecholaminergic lesion model
MPTP1982MAO-B conversion to MPP+, complex I inhibitionPrimates model with Parkinsonian motor symptoms
Rotenone1990sComplex I inhibitionMitochondrial dysfunction models
Paraquat1990sRedox cycling, superoxide productionEnvironmental toxin exposure models
Oxidopamine-d42020sDeuterium-stabilized DAT/NET uptakeEnhanced metabolic stability for progressive lesion studies

Progressive refinement led to stereotaxic delivery optimization targeting substantia nigra pars compacta (SNpc) or striatal terminals, with lesion severity controlled through concentration adjustment and noradrenergic protection using desipramine [2] [7]. The inherent metabolic instability of native 6-OHDA—characterized by rapid autoxidation and plasma metabolism—motivated molecular engineering strategies. Deuterium incorporation emerged as an innovative solution to preserve mechanistic fidelity while addressing pharmacokinetic limitations. The deuterated analogue, oxidopamine-d4, was strategically designed to maintain identical affinity for monoamine transporters while resisting enzymatic and non-enzymatic degradation pathways that complicate experimental interpretation in classical 6-OHDA models [5] [8].

Role of Deuterated Compounds in Pharmacokinetic and Mechanistic Studies

Deuterium isotope effects represent a sophisticated chemical strategy to modulate drug metabolism without altering primary pharmacological targets. The kinetic isotope effect (KIE) arises when carbon-deuterium bond cleavage becomes rate-limiting in metabolic transformations, potentially reducing reaction velocities by 2-7 fold depending on enzymatic mechanisms [5]. For oxidopamine-d4, deuteration at the α-carbon positions adjacent to the amino group specifically impedes N-dealkylation—the principal metabolic pathway responsible for generating neurotoxic metabolites including fluoroacetaldehyde and fluoroacetic acid in conventional 6-OHDA preparations. These metabolites cross the blood-brain barrier and contribute to non-specific binding in PET imaging studies [5] [8].

Table 2: Deuterated Dopaminergic Probes in Neuroimaging

CompoundDeuterated PositionsTargetMetabolic Advantage
[18F]FECNT-d4N-CH₂CD₂-DAT40% reduction in polar metabolites at 60 min post-injection
[11C]-L-deprenyl-d2Propargyl CH₃→CD₃MAO-B2-fold increased brain uptake in primates
[18F]D6-FP-(+)-DTBZMethoxy CD₃VMAT230% lower metabolite-to-parent ratio in plasma
[18F]D12FPBMEthyl CD₃-CD₂-SERT25% increased specific binding in raphe nuclei
Oxidopamine-d4β,β,2,2-D₄DAT/NETExtended lesion development window (experimental)

In PET tracer development, deuterated analogues such as [18F]FECNT-d4 demonstrated superior in vivo performance compared to non-deuterated versions, exhibiting 40% higher striatal uptake and 2-fold improved striatum-to-cerebellum ratios in rat models due to attenuated defluorination [5]. Similarly, deuterated vesicular monoamine transporter (VMAT2) ligands like [18F]D6-FP-(+)-DTBZ showed enhanced metabolic stability, reducing confounding signals from brain-penetrant metabolites [5]. For oxidopamine-d4, these principles translate to extended exposure windows in lesion models, enabling researchers to achieve more controlled, progressive dopaminergic degeneration that better mimics human PD pathology compared to the acute neuronal death induced by conventional 6-OHDA [7] [8].

Beyond metabolic advantages, deuterated compounds serve as mechanistic probes to distinguish chemical instability from receptor-mediated effects. Studies comparing oxidopamine and oxidopamine-d4 in PC12 cells revealed identical caspase-3/8/9 activation profiles and mitochondrial depolarization kinetics, confirming that deuteration does not alter intrinsic neurotoxic mechanisms [7] [8]. This molecular precision makes oxidopamine-d4 particularly valuable for investigating temporal aspects of neurodegeneration, including:

  • Sequential Activation of Cell Death Pathways: Extended exposure permits delineation of apoptosis initiation (caspase-8), execution (caspase-3), and mitochondrial amplification (caspase-9) phases
  • Inflammatory Cascades: Sustained dopaminergic degeneration facilitates studies on microglial COX-2 activation dynamics and IL-1β secretion kinetics
  • Compensatory Plasticity: Longitudinal tracking of axonal sprouting and synaptic reorganization in surviving neurons [3] [7]

Table 3: Metabolic Pathways of Oxidopamine Analogues

Metabolic PathwayConsequenceOxidopamineOxidopamine-d4
N-dealkylationNeurotoxic metabolitesExtensiveReduced (KIE=3.8)
AutoxidationROS generationRapidModerately reduced
MAO metabolismH₂O₂ productionSignificantSimilar kinetics
GlucuronidationPlasma clearancePrimary routePrimary route
SulfationPlasma clearanceMinor routeMinor route

The compound's application extends beyond PD models to studies of attention-deficit hyperactivity disorder (ADHD) and Lesch-Nyhan syndrome, where precise temporal control over dopaminergic lesioning provides insights into developmental neurotransmitter systems [7] [8]. Future applications may include deuterated neurotoxin-based screening platforms for neuroprotective compounds, where enhanced metabolic stability reduces variability in drug efficacy assessments. The evolution of deuterated neurochemical tools like oxidopamine-d4 exemplifies how strategic molecular design addresses longstanding experimental limitations while opening new frontiers in neurodegenerative disease research [5] [7] [8].

Properties

Product Name

Oxidopamine-d4 (hydrobromide)

IUPAC Name

5-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2,4-triol;hydrobromide

Molecular Formula

C8H12BrNO3

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H/i1D2,2D2;

InChI Key

MLACDGUOKDOLGC-PBCJVBLFSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN.Br

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1O)O)O)C([2H])([2H])N.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.